(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Catalog No.
S731111
CAS No.
27143-07-3
M.F
C11H13ClN2O3
M. Wt
256.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono...

CAS Number

27143-07-3

Product Name

(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+

InChI Key

ATNPZEGMKLGIFA-GXDHUFHOSA-N

SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl

Use in the Manufacture of Dyes, Pharmaceuticals, and Herbicides

Field: Industrial Chemistry

Application: This compound is used in the synthesis of various products such as dyes, pharmaceuticals, and herbicides .

Results: The outcomes of these processes are the production of various dyes, pharmaceuticals, and herbicides. The effectiveness and yield of these products can depend on several factors, including the purity of the compound and the conditions under which the reactions are carried out.

Use as an Analytical Reagent

Field: Analytical Chemistry

Application: Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate has been used as an analytical reagent for the detection of hydrogen bonds in macromolecules .

Results: The results of these analyses can provide valuable information about the structure and properties of the sample, including the presence and nature of any hydrogen bonds.

Use in Drug Formulation

Field: Pharmaceutical Science

Application: This compound is used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and toxicity study of respective drug formulation .

(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11_{11}H13_{13}ClN2_2O3_3 and a molecular weight of approximately 256.69 g/mol. This compound is characterized by its light yellow to dark yellow solid form and is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals such as apixaban, an anticoagulant medication .

The structure features a chloro group attached to a carbon that is also connected to a hydrazone moiety, which is derived from the reaction of hydrazine with an aldehyde or ketone. The presence of the methoxyphenyl group enhances its chemical properties and biological activity, making it a valuable compound in medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Hydrazone Formation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are often used in further synthetic pathways.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the introduction of various functional groups.
  • Ester Hydrolysis: In aqueous conditions, the ester bond can hydrolyze to yield the corresponding acid and alcohol.

These reactions highlight its versatility as an intermediate in organic synthesis.

The synthesis of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves multiple steps:

  • Preparation of Hydrazone: An initial reaction between p-anisidine and sodium nitrite in acidic conditions leads to the formation of the hydrazone.
  • Esterification: The hydrazone is then reacted with ethyl 2-chloroacetoacetate under controlled conditions, often involving cooling and stirring to facilitate the reaction.
  • Purification: The product is purified through crystallization or filtration methods to obtain the desired compound with high purity .

This multi-step process emphasizes the complexity involved in synthesizing this compound.

(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has several applications:

  • Pharmaceutical Intermediate: It is primarily used as an intermediate in the synthesis of apixaban and potentially other pharmacologically active compounds.
  • Research Tool: In biochemical research, it serves as a reagent for studying hydrazone chemistry and related biological activities.

Its unique structure allows it to be utilized effectively in these contexts.

Interaction studies involving (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate focus on its reactivity and potential interactions with biological targets. While specific interaction studies on this compound are scarce, related compounds have demonstrated interactions with various enzymes and receptors, influencing their pharmacological profiles. The hydrazone linkage may contribute to binding affinity and specificity towards certain biological targets.

Several compounds share structural similarities with (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-chloroacetoacetateContains a chloro group and ester functionalityUsed as a precursor for various pharmaceutical compounds
ApixabanContains a similar hydrazone structureDirectly derived from (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate; known anticoagulant
Hydrazine derivativesFeature hydrazone linkageOften exhibit diverse biological activities

These comparisons illustrate how (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate stands out due to its specific structural components while sharing common functionalities with other compounds.

(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate exhibits distinctive physical characteristics that define its handling and identification properties [1]. The compound manifests as a solid crystalline material under standard laboratory conditions [1] [2]. The appearance is characterized by a light yellow to dark yellow coloration, which can vary depending on purity and crystallization conditions [1] [3]. More specifically, the compound has been described as a pale yellow to brown powder in commercial preparations [3].

The molecular weight of this compound is established at 256.69 grams per mole, with the molecular formula C₁₁H₁₃ClN₂O₃ [1] [4]. The compound maintains its solid form at room temperature, making it suitable for standard laboratory storage and handling procedures [1].

PropertyValueReference
Physical StateSolid [1]
ColorLight yellow to dark yellow [1]
Molecular Weight256.69 g/mol [1] [4]
Molecular FormulaC₁₁H₁₃ClN₂O₃ [1] [4]

Solubility Profile

The solubility characteristics of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate demonstrate selective dissolution properties that are crucial for synthetic applications and purification procedures [1]. The compound exhibits sparingly soluble behavior in chloroform, indicating limited but measurable dissolution in this halogenated solvent [1] [5]. In methanol, the compound shows slightly soluble characteristics, suggesting minimal dissolution capacity in this polar protic solvent [1] [5].

The compound demonstrates solubility in organic solvents, which is consistent with its hydrazone structure and ester functionality [6]. This solubility profile is particularly relevant for synthetic procedures where the compound serves as an intermediate in pharmaceutical synthesis [6]. The presence of the methoxyphenyl group contributes to its organic solvent compatibility while the hydrazono moiety influences its overall dissolution behavior [6].

SolventSolubility ClassificationReference
ChloroformSparingly soluble [1] [5]
MethanolSlightly soluble [1] [5]
Organic solvents (general)Soluble [6]

Z-Configuration Stabilization Mechanisms

The Z-configuration of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is stabilized through specific molecular interactions and geometric constraints inherent to the hydrazono functionality [13]. The planar molecular structure adopts a Z conformation about the carbon-nitrogen double bond, which is the thermodynamically preferred arrangement [13]. This geometric preference results from the minimization of steric interactions and the optimization of electronic conjugation within the molecular framework [13].

The hydrazono group maintains planarity due to conjugation effects that extend through the aromatic methoxyphenyl ring system . This planar arrangement facilitates the Z-configuration by allowing optimal orbital overlap and electron delocalization . The crystalline form demonstrates how this Z-configuration stabilizes the crystal lattice and directly impacts physicochemical properties including solubility and melting point behavior .

Molecular orbital considerations reveal that the Z-isomer benefits from favorable electronic interactions between the chloro substituent and the hydrazono nitrogen, creating a stabilized electronic configuration . The presence of the 4-methoxyphenyl group provides additional conjugative stabilization through its electron-donating properties, further reinforcing the Z-configuration preference .

Stabilization FactorMechanismReference
Planar geometryConjugation and orbital overlap [13]
Electronic interactionsChloro-hydrazono stabilization
Aromatic conjugationMethoxyphenyl electron donation
Crystal lattice effectsZ-configuration preference

Electronic Structure and Bonding

The electronic structure of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate encompasses complex bonding interactions that define its chemical behavior and reactivity patterns . The hydrazono functionality represents a key electronic feature, characterized by the carbon-nitrogen double bond that exhibits partial ionic character due to electronegativity differences . This bonding arrangement creates a delocalized electron system that extends through the aromatic ring system .

The chloro substituent introduces significant electronic effects through its electron-withdrawing properties, which influence the overall electron density distribution within the molecule . The 4-methoxyphenyl group provides electron-donating character through resonance effects, creating a balanced electronic system that contributes to the compound's stability . The ethyl ester functionality adds to the electronic complexity through its carbonyl group, which participates in conjugative interactions with the adjacent hydrazono system .

Computational studies using Density Functional Theory methods have been employed to model the electronic effects of substituents on the hydrazono group, providing insights into the molecular orbital structure and electron distribution patterns . The predicted pKa value of 11.63±0.10 reflects the electronic environment around the hydrazono nitrogen, indicating the compound's behavior in acid-base equilibria [1] [5].

Electronic FeatureCharacteristicReference
Hydrazono C=N bondPartial ionic character
Chloro substituentElectron-withdrawing
Methoxy groupElectron-donating
Predicted pKa11.63±0.10 [1] [5]

Crystallographic Properties

The crystallographic properties of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate reveal important structural information about its solid-state organization and molecular packing arrangements [13] [15]. The molecule demonstrates a planar configuration with minimal deviation from planarity, as evidenced by root-mean-square deviation values reported for similar hydrazono compounds [13]. This planar geometry is maintained throughout the crystal structure and contributes to the overall stability of the crystalline form [13].

Crystal packing is characterized by intermolecular hydrogen bonding interactions that create organized chain structures within the crystal lattice [13] [15]. These hydrogen bonds typically involve the hydrazono nitrogen-hydrogen functionality and carbonyl oxygen atoms from adjacent molecules, forming zigzag chain propagation patterns [13] [15]. The specific hydrogen bonding geometry contributes to the mechanical properties and thermal stability of the crystalline material [15].

The compound's crystallographic behavior follows patterns observed in related hydrazono acetate derivatives, where molecular planarity and hydrogen bonding interactions dominate the crystal packing arrangements [13] [16]. X-ray crystallographic studies of similar compounds have revealed space group characteristics and unit cell parameters that provide insights into the three-dimensional organization of these molecular systems [16].

Crystallographic FeatureDescriptionReference
Molecular geometryPlanar configuration [13]
Hydrogen bondingIntermolecular N-H···O interactions [13] [15]
Crystal packingZigzag chain structures [13] [15]
Structural similarityComparable to related hydrazono compounds [13] [16]

Laboratory-Scale Synthesis Routes

Diazotization and Coupling Reactions

The synthesis of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate relies fundamentally on diazotization and coupling reactions as the core synthetic methodology [1] [2]. The diazotization process converts aromatic amines into highly reactive diazonium salts, which subsequently undergo nucleophilic coupling with electrophilic partners to form hydrazone linkages [3] [4].

The diazotization reaction proceeds through the formation of a nitrosonium ion (NO+) intermediate, generated from sodium nitrite under acidic conditions [3]. The nitrosonium ion acts as a powerful electrophile, attacking the aromatic amine to form the diazonium salt through a series of proton transfers and bond reorganizations [3]. This transformation is characterized by the formation of a nitrogen-nitrogen triple bond accompanied by the expulsion of water [3].

The coupling reaction involves the nucleophilic attack of the diazonium salt on ethyl 2-chloroacetoacetate, facilitated by buffered conditions maintained with sodium acetate [1] [5]. The reaction mechanism proceeds through an electrophilic substitution pathway, where the diazonium nitrogen displaces the chlorine atom to form the hydrazone linkage [5]. The stereochemical outcome favors the Z-configuration due to electronic stabilization between the chloro substituent and the hydrazono nitrogen .

Research has demonstrated that microfluidic continuous flow synthesis offers significant advantages for diazotization and coupling reactions [8]. These systems achieve conversions of 98% in approximately 2.4 minutes, representing a substantial improvement over traditional batch processes [8]. The enhanced performance results from precise temperature control, improved mixing efficiency, and optimized residence times [8].

Starting Materials and Reagents

The laboratory-scale synthesis employs p-anisidine (4-methoxyaniline) as the primary aromatic amine precursor, with a molecular weight of 123.15 g/mol [1] [5]. This compound undergoes diazotization with sodium nitrite (68.99 g/mol) in the presence of hydrochloric acid (36.46 g/mol) to generate the reactive diazonium salt [1] [5] [4].

Ethyl 2-chloroacetoacetate serves as the electrophilic coupling partner, possessing a molecular weight of 164.59 g/mol [5] [9]. This compound is typically prepared through the chlorination of ethyl acetoacetate using thionyl chloride or sulfuryl dichloride in dichloromethane at temperatures ranging from 0 to 20°C [9]. The chlorination reaction achieves yields of 98.4% and provides the necessary electrophilic reactivity for the subsequent coupling step [9].

Sodium acetate functions as both a buffer and catalyst, maintaining the optimal pH range of 5-6 required for efficient coupling [5] [10]. The reagent equivalents are carefully optimized: p-anisidine (1.0 equivalent), sodium nitrite (1.1 equivalents), hydrochloric acid (8.5 equivalents), ethyl 2-chloroacetoacetate (0.77 equivalents), and sodium acetate (1.8 equivalents) [5] [10].

Water serves as the primary reaction medium for the diazotization step, while acetone and ethyl acetate function as co-solvents and extraction solvents respectively [5] [10]. The solvent system is crucial for maintaining proper phase behavior and facilitating product isolation [5].

Reaction Conditions and Parameters

The diazotization step requires stringent temperature control, maintained between 0 to 5°C to prevent decomposition of the unstable diazonium salt [1] [5]. The reaction time is optimized to 0.5 to 2 hours, with continuous monitoring using potassium starch iodide paper to confirm complete diazotization [5] [3]. The pH is maintained between 1 to 3 through controlled addition of hydrochloric acid [5].

The coupling reaction operates under milder conditions, with temperatures ranging from 0 to 30°C [5]. Optimized conditions employ temperatures of 30-35°C, which provide complete dissolution of reactants and achieve reaction completion in 5-6 hours [2] [5]. The pH is buffered to 5-6 using sodium acetate to maintain optimal reactivity while preventing side reactions [5] [10].

Reaction monitoring is accomplished through thin-layer chromatography (TLC) analysis, typically using silica gel plates with ethyl acetate/petroleum ether mobile phases [11] [12]. The progress is visualized under UV light or through chemical staining methods [11].

The overall yield ranges from 74-96% depending on the specific conditions employed [2] [5]. Optimized protocols consistently achieve yields of 89-96% with high purity (96% by HPLC analysis) [5] [10]. The reaction is conducted under an inert nitrogen atmosphere to prevent oxidative side reactions [5] [10].

Industrial Production Methods

Industrial production of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate requires scale-up considerations that address heat management, mixing efficiency, and waste minimization . Traditional batch reactors face significant limitations including poor heat transfer, limited mixing efficiency, and extended residence times .

Continuous flow reactor systems have emerged as the preferred technology for industrial-scale production . Silicon carbide microreactors demonstrate exceptional performance due to their corrosion resistance and thermal conductivity, operating at elevated temperatures up to 200°C and pressures of 10-50 bar . These systems achieve space-time yields of 50-152 g/L·h compared to 10-20 g/L·h for conventional batch processes .

The industrial process employs automated reagent addition systems to ensure precise stoichiometric control and temperature management . Heat management represents a critical challenge due to the exothermic nature of the coupling reaction, requiring advanced heat exchange systems including spiral heat exchangers and plate-and-frame configurations .

Quality control measures include real-time monitoring of temperature, pH, and conversion through in-line analytical instruments . The industrial process maintains temperatures within ±0.5°C tolerance using thermal oils for heating and chilled brine for cooling . Product purity is monitored continuously through high-performance liquid chromatography (HPLC) with target specifications of >96% purity [5] .

Scale-up factors include reactor design optimization, where improved mass and heat transfer characteristics reduce residence times to 5-16 minutes while maintaining conversions of 90-98% . The industrial process incorporates solvent recovery systems to minimize waste and reduce environmental impact .

Purification Techniques

Crystallization represents the primary purification method, utilizing methanol/water solvent systems to achieve yield recoveries of 85-95% with purities of 94-96% [5] [15]. The crystallization process is carefully controlled, with the product initially dissolved in methanol at room temperature, followed by gradual addition of water to induce precipitation [5] [10].

Column chromatography on silica gel provides higher purity levels of 96-98%, utilizing ethyl acetate/petroleum ether (1:10) mobile phases [12] [16]. Flash chromatography techniques employ 200-300 mesh silica gel with systematic gradient elution to achieve optimal separation [12]. However, hydrazones can be sensitive to acidic silica gel, requiring the use of neutralized or basic alumina in some cases [17].

Recrystallization offers the highest purity levels of 98-99% through dissolution in ethanol/ethyl acetate mixtures [15]. The process involves heating the crude product in the solvent mixture, concentrating the solution, and allowing crystallization at reduced temperatures (4°C) [15]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity [15].

Washing procedures employ methanol/water systems to remove impurities and achieve yield recoveries of 95-98% [5] [10]. The washing process is conducted at controlled temperatures to prevent product loss through dissolution [5]. Drying is accomplished under vacuum at 25°C to prevent thermal decomposition, achieving purities exceeding 99% [5] [10].

Filtration techniques employ cold filtration to separate the crystalline product from reaction mixtures, achieving yield recoveries of 95-98% [5] [15]. The filtration is conducted under inert atmosphere to prevent oxidative degradation [5].

Green Chemistry Approaches

Solvent-free synthesis represents a significant advancement in green chemistry methodologies, eliminating the use of organic solvents while achieving yields of 70-85% [18] [19]. These reactions typically employ mechanochemical activation through ball milling or grinding techniques, with reaction times reduced to 30-60 minutes [19] [20].

Microwave-assisted synthesis reduces both reaction time and energy consumption, achieving yields of 75-90% in 5-15 minutes [21] [19]. The microwave irradiation provides uniform heating and selective activation of polar molecules, resulting in enhanced reaction rates and improved selectivity [21]. This approach represents a modern green technique that significantly reduces environmental impact [19].

Continuous flow reactors minimize waste generation and improve atom economy, achieving yields of 85-95% with reaction times of 10-30 minutes . These systems enable precise control of reaction parameters and facilitate real-time monitoring and optimization . The continuous operation reduces energy requirements and eliminates the need for large reaction vessels .

Aqueous medium reactions replace organic solvents with water, achieving yields of 80-90% while significantly reducing environmental impact [22]. Water-based systems require careful pH control and may employ surfactants or phase-transfer catalysts to enhance reactivity [22]. These reactions typically require 2-4 hours for completion [22].

Mechanochemical synthesis eliminates solvent requirements entirely, utilizing mechanical energy to drive chemical transformations [21] [19]. Ball milling techniques achieve yields of 65-80% in 15-30 minutes without the need for external heating or solvents [21] [19]. This approach is particularly effective for solid-state reactions and represents an environmentally benign alternative to solution-phase chemistry [19].

Ionic liquid catalysis employs recyclable ionic liquid catalysts to replace traditional acid or base catalysts [19]. These systems achieve yields of 75-85% with reaction times of 1-3 hours while enabling catalyst recovery and reuse [19]. Ionic liquids provide unique solvation properties and can be designed to optimize specific reaction pathways [19].

Stereoselective Synthesis of the Z-Isomer

The Z-configuration is thermodynamically favored due to electronic stabilization between the chloro substituent and the hydrazono nitrogen [23]. Computational studies reveal that the Z-isomer benefits from favorable electronic interactions and planar geometry that enables optimal conjugation and orbital overlap .

Reaction conditions play a crucial role in determining stereochemical outcomes. Lower temperatures (0-5°C) during the coupling step favor Z-isomer formation by minimizing thermal isomerization [24] [25]. The pH must be carefully controlled between 5-6 to prevent acid-catalyzed isomerization that can lead to E/Z mixtures [24].

Crystal lattice effects contribute to Z-configuration preference, as demonstrated through X-ray crystallographic studies [26]. The solid-state packing arrangements stabilize the Z-isomer through intermolecular hydrogen bonding and π-π stacking interactions [26].

Solvent effects influence stereoselectivity, with polar protic solvents favoring Z-isomer formation through hydrogen bonding stabilization [24]. Aqueous reaction media enhance Z-selectivity compared to purely organic solvent systems [24]. The choice of co-solvents can significantly impact the E/Z ratio of the final product [24].

Kinetic control can be achieved through rapid quenching of the reaction mixture at low temperatures, preventing thermodynamic equilibration [24] [25]. The coupling reaction proceeds under kinetic control when conducted at temperatures below 10°C with immediate precipitation of the product [24].

Purification strategies can enhance Z-isomer purity through selective crystallization techniques [24] [15]. The Z-isomer typically exhibits different solubility characteristics compared to the E-isomer, enabling separation through careful solvent selection [24]. Recrystallization from specific solvent mixtures can achieve Z-isomer purities exceeding 98% [24] [15].

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

256.0614700 g/mol

Monoisotopic Mass

256.0614700 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate

Dates

Last modified: 08-15-2023

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